An In-depth Technical Guide to 2-Fluoro-4-methylpyridine (CAS: 461-87-0)
An In-depth Technical Guide to 2-Fluoro-4-methylpyridine (CAS: 461-87-0)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-4-methylpyridine, also known as 2-fluoro-4-picoline, is a fluorinated pyridine derivative that serves as a crucial building block in modern organic synthesis.[1] With the CAS number 461-87-0, this versatile intermediate is of significant interest to the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique chemical properties, enhancing reactivity and often improving the metabolic stability and bioavailability of derivative compounds.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in research and development.
Physicochemical and Safety Properties
2-Fluoro-4-methylpyridine is a colorless to light yellow liquid under standard conditions.[1] Its core physical and chemical characteristics are summarized below.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 461-87-0 | [3] |
| Molecular Formula | C₆H₆FN | [3] |
| Molecular Weight | 111.12 g/mol | [3] |
| Appearance | Colorless to light yellow transparent liquid | [1] |
| Density | 1.078 g/mL at 25 °C | |
| Boiling Point | 160-161 °C (lit.) | |
| Refractive Index | n20/D 1.472 (lit.) | |
| Flash Point | 51.4 ± 21.8 °C | [1] |
| SMILES | Cc1ccnc(F)c1 | |
| InChI Key | ZBFAXMKJADVOGH-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this material.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT SE (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |
Storage: Store in a cool, dry, and well-ventilated place away from heat sources and oxidizing agents. Keep the container tightly sealed.[1]
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.
Synthesis and Purification
The most common laboratory-scale synthesis of 2-fluoro-4-methylpyridine involves a diazotization reaction starting from 2-amino-4-methylpyridine, a variant of the Balz-Schiemann reaction.
Synthesis Workflow
The overall synthetic transformation is outlined below.
Caption: Synthesis of 2-Fluoro-4-methylpyridine via Diazotization.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for fluorination of aminopyridines.
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Reaction Setup: In a suitable reaction vessel, charge a 42% aqueous solution of tetrafluoroboric acid (HBF₄). Cool the solution to 5-10 °C using an ice-water bath.
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Addition of Amine: Slowly add 2-amino-4-methylpyridine (1.0 eq) to the cooled HBF₄ solution while stirring. Maintain the temperature below 10 °C. An ammonium tetrafluoroborate precipitate may form.
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Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. Vigorous stirring is essential.
-
Salt Formation: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
Decomposition: Isolate the diazonium salt intermediate by filtration if it has precipitated. The salt is then carefully heated (thermally decomposed) in an appropriate high-boiling, inert solvent until nitrogen evolution ceases. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). Combine the organic layers.
Experimental Protocol: Purification
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Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure 2-fluoro-4-methylpyridine.
Spectroscopic Data
NMR Spectroscopy
| ¹H NMR (Solvent: CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~8.1 | d |
| ~6.8 | d |
| ~6.7 | s |
| ~2.4 | s |
| ¹³C NMR (Solvent: CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~164 (d, J ≈ 240 Hz) | C-2 |
| ~150 (d, J ≈ 15 Hz) | C-6 |
| ~149 | C-4 |
| ~123 (d, J ≈ 5 Hz) | C-5 |
| ~110 (d, J ≈ 40 Hz) | C-3 |
| ~21 | -CH₃ |
Note: NMR data is predicted based on analogous structures and general principles. Actual values may vary. Doublet (d) multiplicity for carbon signals arises from coupling with the fluorine atom.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a prominent molecular ion peak.
| Mass Spectrometry (EI) | |
| m/z | Assignment |
| 111 | [M]⁺ (Molecular Ion) |
| 91 | [M - HF]⁺ |
| 110 | [M - H]⁺ |
Infrared (IR) Spectroscopy
| FTIR (Neat) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic, -CH₃) |
| ~1600 | C=C stretching (aromatic ring) |
| ~1450 | C-H bending (-CH₃) |
| ~1250 | C-F stretching |
Applications in Drug Development
2-Fluoro-4-methylpyridine is a key starting material for the synthesis of more complex molecules, including potent enzyme inhibitors. Its utility is demonstrated in the synthesis of inhibitors for p38α mitogen-activated protein (MAP) kinase, a target for inflammatory diseases.[4]
Synthetic Application Workflow
The following diagram illustrates the initial steps in a multi-step synthesis of a p38 MAP kinase inhibitor intermediate, starting from 2-fluoro-4-methylpyridine.[4]
Caption: Key intermediate synthesis from 2-Fluoro-4-methylpyridine.
This synthetic versatility makes 2-fluoro-4-methylpyridine an indispensable tool for medicinal chemists, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.[1][4]
References
- 1. innospk.com [innospk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]
